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Abstract
Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13), a lipid droplet-associated enzyme

predominantly expressed in the liver, has emerged as a critical player in the pathogenesis of

chronic liver diseases, including nonalcoholic fatty liver disease (NAFLD) and nonalcoholic

steatohepatitis (NASH). This technical guide provides an in-depth exploration of the enzymatic

function of HSD17B13 in lipid metabolism, its regulation, and the implications of its genetic

variants for liver health. Detailed experimental protocols and quantitative data are presented to

facilitate further research and therapeutic development targeting this enzyme.

Introduction
HSD17B13 belongs to the hydroxysteroid 17-beta dehydrogenase superfamily and is involved

in the metabolism of steroids, retinoids, and other lipid species.[1][2] Its localization to the

surface of lipid droplets in hepatocytes positions it at a central hub of lipid storage and

mobilization.[3][4] Notably, loss-of-function genetic variants in HSD17B13 have been

consistently associated with a reduced risk of progressing from simple steatosis to more severe

forms of liver disease, making it a compelling therapeutic target.[1][5] This guide will dissect the

enzymatic functions of HSD17B13, the signaling pathways that govern its expression, and the

metabolic consequences of its activity.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b12366678?utm_src=pdf-interest
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v2.full-text
https://pmc.ncbi.nlm.nih.gov/articles/PMC7604724/
https://www.mdpi.com/1422-0067/23/10/5544
https://pmc.ncbi.nlm.nih.gov/articles/PMC10047549/
https://www.biorxiv.org/content/10.1101/2025.10.14.682191v2.full-text
https://www.news-medical.net/news/20241108/Exploring-the-protective-effects-of-HSD17B13-in-hepatic-steatosis.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12366678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Enzymatic Function and Substrate Specificity
HSD17B13 functions as an NAD+ dependent oxidoreductase, catalyzing the conversion of

hydroxysteroids to ketosteroids.[5] In vitro studies have demonstrated its enzymatic activity

towards a range of substrates, including steroids, retinoids, and proinflammatory lipid

mediators.[1][6]

Known Substrates and Products:
Retinol: HSD17B13 exhibits retinol dehydrogenase activity, converting retinol to

retinaldehyde. This function links it to retinoid metabolism, which is often dysregulated in

NAFLD.[1][4]

β-estradiol: The enzyme can oxidize 17β-estradiol to estrone.[5]

Leukotriene B4 (LTB4): HSD17B13 can metabolize this potent inflammatory mediator,

suggesting a role in hepatic inflammation.[6]

Quantitative Enzymatic Data
A comprehensive understanding of enzyme function requires quantitative analysis of its kinetic

parameters. The following table summarizes the available kinetic data for HSD17B13. Note:

Complete kinetic data (Km and kcat) for all substrates are not yet fully elucidated in the

literature.
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Substrate Km kcat Vmax Notes Reference

17β-estradiol 6.08 µM Not Reported
0.94

nmol/min/mg

Vmax

determined

with 17β-

estradiol as

the substrate.

[5]

Retinol Not Reported Not Reported Not Reported

Retinol

dehydrogena

se activity

has been

confirmed.

[1][4]

Leukotriene

B4
Not Reported Not Reported Not Reported

In vitro

substrate.
[6]

Regulation of HSD17B13 Expression and Activity
The expression of HSD17B13 is tightly regulated by key transcription factors involved in lipid

homeostasis.

Transcriptional Regulation:
The primary pathway governing HSD17B13 transcription involves the Liver X Receptor α

(LXRα) and the Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).[7][8] LXRα, a

nuclear receptor that senses cellular oxysterol levels, activates the expression of SREBP-1c.

SREBP-1c, a master regulator of lipogenesis, then directly binds to the promoter of HSD17B13

to induce its transcription.[7][8] This places HSD17B13 downstream of major lipogenic

signaling pathways in the liver.
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Caption: Transcriptional Regulation of HSD17B13.

Role in Lipid Metabolism and Pathophysiology
HSD17B13's enzymatic activity and its association with lipid droplets have significant

implications for hepatic lipid metabolism and the progression of liver disease.

Impact on Lipid Droplet Metabolism:
Overexpression of HSD17B13 has been shown to increase the size and number of lipid

droplets in hepatocytes.[9] Conversely, loss-of-function variants of HSD17B13 are associated

with alterations in the hepatic lipidome.[10] Specifically, carriers of the protective rs72613567

variant exhibit increased levels of hepatic phospholipids, such as phosphatidylcholines and

phosphatidylethanolamines.[1][6] This suggests that HSD17B13 activity may influence the
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composition of the lipid droplet surface, which in turn can affect lipid droplet dynamics and

stability.

Interaction with other Key Proteins:
HSD17B13 has been shown to physically interact with Adipose Triglyceride Lipase (ATGL), a

key enzyme in the hydrolysis of triglycerides.[11] This interaction appears to modulate ATGL's

lipolytic activity. Furthermore, there is an interplay between HSD17B13 and Patatin-like

phospholipase domain-containing protein 3 (PNPLA3), another major genetic determinant of

NAFLD.[9] The protective variants of HSD17B13 can mitigate the pro-fibrotic effects of the risk

variant in PNPLA3.[9][12]

Downstream Signaling Consequences:
The enzymatic activity of HSD17B13 can initiate downstream signaling events that contribute to

liver pathology. For instance, HSD17B13 activity can drive a signaling axis involving

transforming growth factor-beta 1 (TGFβ-1), a potent pro-fibrotic cytokine, leading to the

activation of hepatic stellate cells, the primary collagen-producing cells in the liver.[1]
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Caption: Downstream consequences of HSD17B13 activity.

Experimental Protocols
Recombinant HSD17B13 Expression and Purification
This protocol describes the expression of recombinant human HSD17B13 in E. coli and its

subsequent purification.

Materials:

pET vector containing the human HSD17B13 coding sequence with a C-terminal 6xHis-tag

E. coli BL21(DE3) competent cells

LB broth and agar plates with appropriate antibiotic

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

Lysis buffer (50 mM Tris-HCl pH 8.0, 500 mM NaCl)

Ni-NTA affinity chromatography column

Size exclusion chromatography column

Procedure:

Transform the pET-HSD17B13 plasmid into E. coli BL21(DE3) cells and select for

transformants on antibiotic-containing LB agar plates.

Inoculate a single colony into a starter culture of LB broth with the appropriate antibiotic and

grow overnight at 37°C with shaking.

Inoculate a large-scale culture with the overnight starter culture and grow at 37°C with

shaking until the OD600 reaches 0.6-0.8.

Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM and

continue to grow the culture at a reduced temperature (e.g., 18-25°C) for 16-24 hours.
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Harvest the cells by centrifugation and resuspend the cell pellet in lysis buffer.

Lyse the cells by sonication or high-pressure homogenization on ice.

Clarify the lysate by centrifugation to remove cell debris.

Apply the cleared lysate to a pre-equilibrated Ni-NTA affinity column.

Wash the column with lysis buffer containing a low concentration of imidazole (e.g., 20 mM)

to remove non-specifically bound proteins.

Elute the His-tagged HSD17B13 protein using lysis buffer containing a high concentration of

imidazole (e.g., 250-500 mM).

Further purify the eluted protein by size exclusion chromatography using a suitable buffer

(e.g., 50 mM Tris pH 8.0, 500 mM NaCl).

Assess the purity of the final protein preparation by SDS-PAGE.

HSD17B13 Enzymatic Activity Assay (β-estradiol as
substrate)
This protocol outlines a method to measure the dehydrogenase activity of HSD17B13 using β-

estradiol as a substrate and a luciferase-based detection of NADH production.

Materials:

Purified recombinant human HSD17B13 protein

384-well microplate

Phosphate-buffered saline (PBS)

NAD+ solution (500 µM)

β-estradiol solution (15 µM in 0.05% DMSO)

NADH-Glo™ Detection Reagent (or similar luciferase-based NADH detection kit)
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Multi-mode plate reader with luminescence detection capabilities

Procedure:

Prepare a reaction mixture in each well of a 384-well plate containing:

10 µL of PBS

500 µM NAD+

15 µM β-estradiol

300 ng of purified recombinant human HSD17B13 protein

Initiate the reaction by adding the enzyme.

Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 60

minutes).

Add an equal volume of the NADH-Glo™ Detection Reagent to each well.

Incubate for 1 hour at room temperature to allow the luciferase reaction to stabilize.

Measure the luminescence signal using a multi-mode plate reader. The luminescence

intensity is directly proportional to the amount of NADH produced, which reflects the

enzymatic activity of HSD17B13.

Cell-Based Retinol Dehydrogenase Activity Assay
This protocol describes a cell-based assay to measure the retinol dehydrogenase activity of

HSD17B13.

Materials:

HEK293 or HepG2 cells

Cell culture medium (e.g., DMEM with 10% FBS)

Expression plasmid for HSD17B13 or an empty vector control
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Transfection reagent (e.g., Lipofectamine)

All-trans-retinol

HPLC system for retinoid analysis

Procedure:

Seed HEK293 or HepG2 cells in multi-well plates and allow them to adhere overnight.

Transfect the cells with either the HSD17B13 expression plasmid or an empty vector control

using a suitable transfection reagent.

After 24-48 hours of transfection, add all-trans-retinol to the culture medium at a final

concentration of 2-5 µM.

Incubate the cells for 6-8 hours.

Harvest the cells and the culture medium.

Extract the retinoids from the cells and medium using an appropriate organic solvent.

Analyze the levels of retinaldehyde and retinoic acid in the extracts by HPLC.

Normalize the retinoid levels to the total protein concentration of the cell lysate. The increase

in retinaldehyde and retinoic acid in cells expressing HSD17B13 compared to the empty

vector control reflects the retinol dehydrogenase activity of the enzyme.

Conclusion
HSD17B13 is a key hepatic enzyme with a multifaceted role in lipid metabolism. Its enzymatic

activity towards retinoids, steroids, and inflammatory mediators, coupled with its strategic

location on lipid droplets, places it at the crossroads of several metabolic and inflammatory

pathways. The strong genetic evidence linking loss-of-function variants of HSD17B13 to

protection from severe liver disease underscores its potential as a therapeutic target. The

detailed protocols and data presented in this guide are intended to empower researchers to

further unravel the complexities of HSD17B13 function and to accelerate the development of

novel therapies for NAFLD and other chronic liver diseases. Further research is warranted to
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fully elucidate the complete kinetic profile of HSD17B13 with its various substrates and to

precisely map the downstream metabolic consequences of its enzymatic activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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